3-Benzyloxy-4-chloro-benzotrifluoride
Description
Properties
IUPAC Name |
1-chloro-2-phenylmethoxy-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O/c15-12-7-6-11(14(16,17)18)8-13(12)19-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNVAVHQOFAJPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
Introducing the benzyloxy group typically involves nucleophilic substitution on a pre-chlorinated intermediate. For example, 4-chloro-3-nitro-benzotrifluoride could undergo benzylation using benzyl alcohol in the presence of a base like K₂CO₃ or Cs₂CO₃. However, the electron-withdrawing trifluoromethyl group deactivates the ring, necessitating harsh conditions (e.g., 120–150°C in DMF or DMSO).
Ullmann Coupling and Transition Metal Catalysis
Copper-catalyzed Ullmann coupling offers a milder alternative for forming aryl ethers. A hypothetical route involves reacting 3-hydroxy-4-chloro-benzotrifluoride with benzyl bromide using CuI/1,10-phenanthroline in toluene at 100°C. This method avoids extreme temperatures but requires rigorous exclusion of moisture and oxygen.
Integrated Process for 3-Benzyloxy-4-chloro-benzotrifluoride
Sequential Chlorination-Fluorination-Benzylation
A plausible synthetic route integrates methodologies from CN103896728A and CN102746109A:
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Chlorination : 3-hydroxy-4-methyl-benzotrifluoride is chlorinated using FeCl₃ and Cl₂ at 115°C to introduce the 4-chloro group.
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Fluorination : HF treatment at 2.2–2.7 MPa and 90–105°C replaces methyl groups with trifluoromethyl.
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Benzylation : The 3-hydroxy group reacts with benzyl bromide under Mitsunobu conditions (DIAD, PPh₃) or via Ullmann coupling.
Key Parameters :
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Chlorination | FeCl₃, 115°C, 24h | 85–90% | 98.5% |
| Fluorination | HF, 2.5 MPa, 110°C, 8h | 78% | 99.1% |
| Benzylation | CuI, 1,10-phenanthroline, 100°C, 12h | 65% | 97.3% |
Purification and Quality Control
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxy-4-chloro-benzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or modify the benzyloxy group.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products include 3-benzyloxy-4-aminobenzotrifluoride or 3-benzyloxy-4-thiolbenzotrifluoride.
Oxidation: Products include 3-benzyloxy-4-chlorobenzaldehyde or 3-benzyloxy-4-chlorobenzoic acid.
Reduction: Products include 3-benzyloxybenzotrifluoride.
Scientific Research Applications
Organic Synthesis
3-Benzyloxy-4-chloro-benzotrifluoride serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, such as nucleophilic substitutions and electrophilic additions. The compound's reactivity can be harnessed to create derivatives that are useful in pharmaceuticals and agrochemicals.
Synthesis Pathways
The synthesis of this compound can be achieved through several methods, including:
- Nucleophilic Substitution Reactions : The benzyloxy group can be replaced by different nucleophiles to yield various derivatives.
- Electrophilic Aromatic Substitution : The chloro group can facilitate further functionalization of the aromatic ring.
Pharmaceutical Development
Due to its structural features, this compound is of interest in medicinal chemistry. Compounds with similar structures have been studied for their pharmacological properties, particularly for their potential as drug candidates.
While specific biological activity data for this compound is limited, its fluorinated nature suggests enhanced metabolic stability and bioavailability. This makes it a candidate for further investigation into its interactions with biological targets, potentially leading to the development of new therapeutic agents.
Case Studies and Research Findings
Several studies have explored the applications of compounds similar to this compound:
- Defluoroalkylation Reactions : Research has demonstrated efficient methods for defluoroalkylation of trifluoromethylarenes, which could include derivatives of this compound . This process highlights the compound's utility in modifying fluorinated compounds for various applications.
- Flash Vacuum Pyrolysis : Studies involving flash vacuum pyrolysis of benzylidene halides have shown that similar compounds can yield valuable products through thermal decomposition processes . This method could potentially be adapted for use with this compound.
Mechanism of Action
The mechanism of action of 3-Benzyloxy-4-chloro-benzotrifluoride involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the chlorine atom can engage in halogen bonding. These interactions influence the compound’s reactivity and binding affinity in various chemical and biological systems.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Biological Activity
3-Benzyloxy-4-chloro-benzotrifluoride is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structure, characterized by a benzene ring with a benzyloxy group, a chloro group at the para position, and three fluorine atoms, contributes to its stability and potential biological activity. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C13H10ClF3O. The presence of both chloro and trifluoromethyl groups enhances its reactivity and metabolic stability, which are critical factors for pharmacological applications. The compound's structural features suggest it may interact with various biological targets, although empirical studies are necessary to confirm specific activities.
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a summary table highlighting some of these compounds and their known biological activities:
Case Studies and Research Findings
- Carcinogenicity Testing : A study assessing the biological activity of related compounds found that while some exhibited significant carcinogenic properties, others were inactive across various assays. This highlights the need for targeted research on specific compounds like this compound to ascertain their safety and efficacy in biological systems .
- Synthetic Pathways : The synthesis of this compound can be achieved through various methods involving nucleophilic substitutions and electrophilic aromatic substitutions. Understanding these pathways is essential for exploring its reactivity and potential applications in drug development.
Future Directions in Research
Given the limited direct studies on this compound's biological activity, future research should focus on:
- Empirical Studies : Conducting targeted empirical studies to assess the compound's interactions with specific biological targets.
- In Vivo Testing : Implementing in vivo models to evaluate the pharmacokinetics and pharmacodynamics of the compound.
- Mechanistic Studies : Investigating the underlying mechanisms of action through molecular docking studies and structure-activity relationship (SAR) analyses.
Q & A
Q. What are the optimal synthetic routes for preparing 3-Benzyloxy-4-chloro-benzotrifluoride, and how can reaction conditions be systematically optimized?
- Methodological Answer : A two-step approach is recommended:
Halogen Exchange : React 4-chloro-benzoyl chloride with KF in tetramethylene sulfone at 200–220°C to introduce fluorine ().
Benzylation : Use O-benzyl hydroxylamine hydrochloride (≥97% purity) under inert conditions (e.g., N₂ atmosphere) with a coupling agent like DCC/DMAP in anhydrous THF ().
Optimization Parameters :
- Temperature: Maintain 200–220°C for halogen exchange to avoid side reactions (e.g., decomposition).
- Catalyst Screening: Test FeCl₃ or AlCl₃ for electrophilic substitution efficiency ().
- Solvent Polarity: Compare yields in polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene).
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of:
- HPLC/GC : Purity validation (>97% by GC; ).
- NMR : Compare δ(¹⁹F) shifts to analogs (e.g., 4-chloro-3-nitrobenzotrifluoride at δ −62 ppm; ).
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ via high-resolution MS (NIST database cross-referencing; ).
- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., benzyloxy vs. chloro orientation; ).
Q. What safety protocols are critical for handling this compound in the laboratory?
- Methodological Answer :
- Storage : Store at 0–6°C in amber glass vials to prevent photodegradation ().
- Ventilation : Use fume hoods during synthesis due to volatile byproducts (e.g., HCl gas; ).
- PPE : Wear nitrile gloves and safety goggles; avoid skin contact (LD₅₀ data in Safety Data Sheets; ).
Advanced Research Questions
Q. How can conflicting literature reports on the regioselectivity of benzylation in trifluoromethyl-substituted aromatics be resolved?
- Methodological Answer :
- Mechanistic Studies : Perform kinetic isotope effect (KIE) experiments to distinguish between electrophilic vs. nucleophilic pathways.
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to map transition states and compare with experimental substituent effects ().
- Byproduct Analysis : Identify minor products (e.g., 4-benzyloxy isomers) via LC-MS to trace competing pathways ().
Q. What strategies mitigate byproduct formation during the trifluoromethylation of chlorinated benzyl ethers?
- Methodological Answer :
- Catalyst Tuning : Test Pd/Cu bimetallic systems to enhance C-F bond activation ().
- Solvent Effects : Use hexafluoroisopropanol (HFIP) to stabilize intermediates and reduce radical side reactions.
- Temperature Gradients : Optimize stepwise heating (e.g., 80°C → 120°C) to control exothermicity ().
Q. How can researchers leverage this compound as a precursor for functionalized agrochemical or pharmaceutical intermediates?
- Methodological Answer :
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids (e.g., 3-benzyloxyphenylboronic acid; ) to introduce aryl groups.
- Nucleophilic Substitution : Replace chloro with amino groups using NH₃/EtOH under high pressure ().
- Deprotection : Cleave benzyloxy groups via hydrogenolysis (H₂/Pd-C) to generate hydroxyl intermediates ().
Data Contradiction Analysis
Q. How should discrepancies in reported melting points or spectral data for this compound derivatives be addressed?
- Methodological Answer :
- Reproducibility Checks : Validate synthesis protocols across multiple labs (e.g., interlaboratory studies).
- Impurity Profiling : Use HPLC-MS to detect trace isomers (e.g., 4-benzyloxy-3-chloro analogs; ).
- Crystallographic Validation : Resolve structural ambiguities via single-crystal X-ray diffraction ().
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
